molecular formula C6H7IN2O B13467458 3-Iodo-5-methoxypyridin-4-amine

3-Iodo-5-methoxypyridin-4-amine

Cat. No.: B13467458
M. Wt: 250.04 g/mol
InChI Key: UDJSAYJXZIWMPF-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxypyridin-4-amine is a halogenated heterocyclic compound with the molecular formula C6H7IN2O It is a derivative of pyridine, featuring an iodine atom at the 3-position, a methoxy group at the 5-position, and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxypyridin-4-amine can be achieved through several methods. One common approach involves the iodination of 5-methoxypyridin-4-amine using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxypyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azides, nitriles, or other substituted pyridines can be formed.

    Coupling Products: Biaryl compounds or other complex organic molecules.

    Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

3-Iodo-5-methoxypyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxypyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodo-5-methoxypyridin-3-amine
  • 2-Iodo-5-methoxypyridine
  • 3-Iodo-4-methoxypyridine
  • 2-Bromo-5-iodo-3-methoxypyridine

Uniqueness

3-Iodo-5-methoxypyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

3-iodo-5-methoxypyridin-4-amine

InChI

InChI=1S/C6H7IN2O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3,(H2,8,9)

InChI Key

UDJSAYJXZIWMPF-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1N)I

Origin of Product

United States

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